Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-
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Overview
Description
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 5-methyl-1H-imidazole-2-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The imidazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: Similar structure but lacks the imidazole and sulfonyl groups.
Acetamide, N-(4-bromophenyl)-: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Acetamide, N-(4-(((1-((2-chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is unique due to its combination of structural features, including the imidazole ring, sulfonyl group, and chlorophenyl group
Properties
CAS No. |
71795-34-1 |
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Molecular Formula |
C19H19ClN4O3S |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[4-[[1-[(2-chlorophenyl)methyl]-5-methylimidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O3S/c1-13-11-21-19(24(13)12-15-5-3-4-6-18(15)20)23-28(26,27)17-9-7-16(8-10-17)22-14(2)25/h3-11H,12H2,1-2H3,(H,21,23)(H,22,25) |
InChI Key |
UCTXHTLGIWQGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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